2-(Ethylselanyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylselanyl)prop-2-enenitrile is an organic compound that contains a selenium atom bonded to an ethyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylselanyl)prop-2-enenitrile typically involves the reaction of ethylselenol with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylselenol attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylselanyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethylselanyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds for their antioxidant and anticancer properties includes this compound.
Wirkmechanismus
The mechanism of action of 2-(Ethylselanyl)prop-2-enenitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The selenium atom can interact with biological molecules, potentially affecting enzyme activity and redox processes.
Pathways Involved: The compound may influence oxidative stress pathways and modulate the activity of selenium-dependent enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylseleno)prop-2-enenitrile: Similar structure but with a phenyl group instead of an ethyl group.
Acrylonitrile: Contains a nitrile group but lacks the selenium atom.
Uniqueness
2-(Ethylselanyl)prop-2-enenitrile is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to other nitrile-containing compounds. The selenium atom’s ability to undergo redox reactions and form stable complexes with various biomolecules makes this compound particularly interesting for research applications.
Eigenschaften
CAS-Nummer |
188729-14-8 |
---|---|
Molekularformel |
C5H7NSe |
Molekulargewicht |
160.09 g/mol |
IUPAC-Name |
2-ethylselanylprop-2-enenitrile |
InChI |
InChI=1S/C5H7NSe/c1-3-7-5(2)4-6/h2-3H2,1H3 |
InChI-Schlüssel |
VEBNDKOBKVBJRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]C(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.